molecular formula C24H26N2O4S B2391063 8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 872208-45-2

8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2391063
CAS No.: 872208-45-2
M. Wt: 438.54
InChI Key: ONWGSTSBTVOIPK-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core conjugated to a quinoline scaffold via a sulfonyl linker substituted with a 3,4-dimethylphenyl group. The sulfonyl group likely participates in hydrogen bonding or electrostatic interactions in biological targets, such as enzyme active sites, as seen in related aldehyde dehydrogenase (ALDH) inhibitors .

Properties

IUPAC Name

8-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-7-8-19(15-18(17)2)31(27,28)22-16-25-21-6-4-3-5-20(21)23(22)26-11-9-24(10-12-26)29-13-14-30-24/h3-8,15-16H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWGSTSBTVOIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the sulfonyl group and the formation of the spirocyclic structure. Common reagents used in these reactions include sulfonyl chlorides, quinoline derivatives, and various catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Modifications: Quinoline vs. Indole Derivatives

  • Compound 3B: 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane () Key Difference: Replaces quinoline with a 5-fluoroindole moiety. Synthesis: Uses Buchwald-Hartwig coupling with 2-(3-bromophenyl)-5-fluoro-1H-indole, analogous to the target compound’s synthesis .

Substituent Variations on the Sulfonyl Group

  • Compound 11b: 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic acid () Key Difference: Carboxylic acid replaces the sulfonyl group.
  • 8-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane () Key Difference: Ethyl substituent on quinoline and 4-methylbenzenesulfonyl group. Impact: Increased lipophilicity (logP) due to ethyl and methyl groups, which may enhance CNS penetration but reduce aqueous solubility .
  • 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane () Key Difference: Bromo and methoxy substituents on the phenyl ring.

Functional Group Transformations

  • 1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl fluoride (SI-7) ()
    • Key Difference : Sulfonyl fluoride replaces the dimethylphenylsulfonyl group.
    • Impact : Fluoride’s electronegativity enhances reactivity, making it a candidate for covalent inhibition or click chemistry applications .
  • Compound 14 : 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane ()
    • Key Difference : Piperazinylsulfonyl group introduces basicity.
    • Impact : May improve solubility in acidic environments (e.g., lysosomal targeting) .

Heterocyclic Replacements

  • 3b (Benzothiazine Derivative): (2S)-8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane () Key Difference: Benzothiazine replaces quinoline.

Biological Activity

The compound 8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound can be approached through various methods, including copper-catalyzed reactions that facilitate the formation of spirocyclic structures. The process typically involves the reaction of quinoline derivatives with sulfonyl groups, leading to the desired spiro compound. The following table summarizes key synthetic routes:

Method Reagents Conditions Yield
Copper-catalyzed alkylationN-benzylacrylamides, ethyl bromodifluoroacetateRoom temperatureHigh
Direct sulfonationQuinoline derivatives, sulfonyl halidesReflux in organic solventModerate

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, quinoline derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that the introduction of a sulfonyl group enhances the cytotoxic effects against breast and lung cancer cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit topoisomerase activity, which is crucial for DNA replication and transcription.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutics.
  • Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option.
  • Inhibition of Enzymatic Activity : A biochemical assay demonstrated that the compound effectively inhibited topoisomerase II with an IC50 value indicating strong binding affinity, suggesting its potential use in cancer therapy.

Q & A

Q. Key Considerations :

  • Purity (>95%) is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
  • Reaction progress is monitored by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can structural modifications to the spirocyclic core impact the compound’s pharmacokinetic properties?

Answer:
Modifications to the 1,4-dioxa-8-azaspiro[4.5]decane moiety influence:

  • Lipophilicity : Introduction of electron-withdrawing groups (e.g., -CF₃) increases logP, enhancing membrane permeability but reducing aqueous solubility. Substituent position (e.g., para vs. meta) alters steric effects .
  • Metabolic Stability : Bulkier substituents (e.g., cyclopropyl) reduce CYP450-mediated oxidation, prolonging half-life. Conversely, electron-donating groups (e.g., -OCH₃) may accelerate metabolism .

Q. Methodological Validation :

  • In Silico Predictors : Use software like Schrödinger’s QikProp to estimate ADME properties .
  • In Vitro Assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify metabolic degradation .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm for dioxane oxygens) and sulfonylquinoline aromatic protons (δ 7.0–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic region .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ from the sulfonyl group) .
  • X-ray Crystallography : Resolves stereochemistry of the spiro junction and confirms sulfonamide bond geometry .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Structural Nuances : Minor substituent changes (e.g., 3,4-dimethyl vs. 3,5-dichloro on the phenyl ring) alter target binding kinetics .

Q. Resolution Strategies :

Dose-Response Curves : Compare IC₅₀ values across multiple concentrations to assess potency shifts .

Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions (e.g., sulfonyl group hydrogen bonding with kinase active sites) .

SAR Tables : Correlate substituent effects with activity (see example below).

Analog SubstituentTarget IC₅₀ (nM)Solubility (µg/mL)
3,4-Dimethylphenyl12 ± 1.58.2
3,5-Dichlorophenyl45 ± 3.22.1
4-Methoxyphenyl28 ± 2.115.6

Data adapted from

Advanced: What experimental designs are optimal for evaluating this compound’s enzyme inhibition potential?

Answer:

  • Kinetic Assays :
    • Use purified enzymes (e.g., carbonic anhydrase IX) in buffer (pH 7.4, 25°C) with varying substrate concentrations.
    • Measure initial reaction rates via spectrophotometry (e.g., acetazolamide as a positive control) .
  • Competitive Binding Studies :
    • Fluorescence polarization assays with FITC-labeled inhibitors to determine Kd values .
  • Control Experiments :
    • Include vehicle controls (DMSO ≤0.1%) and validate target specificity via counter-screens against related enzymes .

Basic: What are common synthetic impurities, and how are they characterized?

Answer:

  • Byproducts :
    • Unreacted sulfonyl chloride (detected via LC-MS at m/z ~215).
    • Spirocyclic dimer (HPLC retention time ~12.3 min vs. 10.1 min for target compound) .
  • Characterization :
    • HPLC-PDA : Identify UV-active impurities (λ = 254 nm for aromatic systems).
    • NMR Spin-Saturation Transfer : Detect proton exchange in dimeric byproducts .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1). Focus on sulfonyl-quinoline interactions with catalytic residues (e.g., Tyr907) .
  • Free Energy Perturbation (FEP) :
    • Calculate ΔΔG for substituent modifications (e.g., methyl → trifluoromethyl) to prioritize synthetic targets .
  • ADMET Prediction :
    • SwissADME evaluates bioavailability, BBB penetration, and PAINS alerts to avoid promiscuous binders .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Answer:

  • Reaction Scalability :
    • Exothermic sulfonylation requires jacketed reactors with precise temperature control (-10°C to 25°C) to prevent decomposition .
  • Purification :
    • Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Yield Optimization :
    • DoE (Design of Experiments) identifies critical parameters (e.g., catalyst loading, solvent ratio) to maximize yield (>60%) .

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